molecular formula C9H15NO2 B13980770 2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid

2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid

Cat. No.: B13980770
M. Wt: 169.22 g/mol
InChI Key: WASPNZLUPGMVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an ethyl group and an acetic acid moiety. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-ethyl-3,6-dihydro-2H-pyridine.

    Alkylation: The pyridine ring is alkylated using ethyl bromide in the presence of a base such as sodium hydride.

    Acetic Acid Introduction: The resulting intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-acetic acid: Similar structure but with different substitution patterns.

    Piperidine derivatives: Reduced form of pyridine with similar applications.

    Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups.

Uniqueness

2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an acetic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid

InChI

InChI=1S/C9H15NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h3H,2,4-7H2,1H3,(H,11,12)

InChI Key

WASPNZLUPGMVCT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC1)CC(=O)O

Origin of Product

United States

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